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Compound of Interest

Compound Name: YK11

Cat. No.: B15541520 Get Quote

Introduction

YK11 is a synthetic steroidal selective androgen receptor modulator (SARM) and myostatin

inhibitor. Due to its potential for misuse in sports, robust analytical methods for its detection are

crucial for anti-doping laboratories. YK11 is extensively metabolized in the human body, and

the parent compound is typically not found in urine samples. Therefore, detection methods

must target its urinary metabolites. The two most significant and long-term metabolites

identified for YK11 are 5β-19-nor-pregnane-3α,17β,20-triol and 5β-19-nor-pregnane-3α,17β-

diol-20-one. These metabolites are primarily excreted as glucuronide and sulfate conjugates.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of

steroid metabolites. However, due to the low volatility and polar nature of these compounds, a

multi-step sample preparation procedure including enzymatic hydrolysis, extraction, and

chemical derivatization is required prior to GC-MS analysis.

Principle of the Method

This method describes the identification and quantification of the major urinary metabolites of

YK11. The protocol involves the enzymatic hydrolysis of glucuronidated and sulfated steroid

conjugates, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate

the metabolites from the urine matrix. The extracted metabolites are then derivatized to form

trimethylsilyl (TMS) ethers, which are more volatile and thermally stable, making them suitable

for GC-MS analysis. The TMS derivatives are then separated on a gas chromatograph and

detected by a mass spectrometer.
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Caption: General experimental workflow for the detection of YK11 metabolites.

YK11 Signaling Pathway
YK11 exhibits a dual mechanism of action. It acts as a partial agonist of the androgen receptor

(AR), promoting anabolic effects. Additionally, it significantly increases the expression of

follistatin, a potent inhibitor of myostatin. Myostatin is a protein that negatively regulates muscle

growth. By inhibiting myostatin, YK11 further enhances muscle development.
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Caption: Dual signaling pathways of YK11.

Detailed Experimental Protocols
Disclaimer: The following protocols are representative models based on established methods

for the analysis of similar urinary steroid metabolites. Researchers should validate and optimize

these protocols for their specific instrumentation and laboratory conditions.

Protocol 1: Sample Preparation and Extraction
1. Enzymatic Hydrolysis of Conjugated Metabolites

To 2 mL of urine in a glass tube, add an internal standard solution.

Add 1 mL of phosphate buffer (0.2 M, pH 7.0).
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Add 50 µL of β-glucuronidase/arylsulfatase from Helix pomatia.

Vortex the mixture and incubate at 55°C for 3 hours.

Allow the sample to cool to room temperature.

2. Liquid-Liquid Extraction (LLE)

Adjust the pH of the hydrolyzed urine to 9.5 with a sodium hydroxide solution.

Add 5 mL of a mixture of n-pentane and diethyl ether (4:1, v/v).

Vortex vigorously for 5 minutes.

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

Transfer the upper organic layer to a new glass tube.

Repeat the extraction (steps 2.2-2.5) one more time and combine the organic layers.

Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at

40°C.

3. Solid-Phase Extraction (SPE) - Alternative to LLE

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

Load the hydrolyzed urine sample onto the cartridge.

Wash the cartridge with 3 mL of deionized water, followed by 3 mL of 40% methanol in water.

Dry the cartridge under vacuum for 10 minutes.

Elute the metabolites with 3 mL of methanol.

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

Protocol 2: Derivatization
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1. Trimethylsilylation (TMS)

To the dry residue from the extraction step, add 50 µL of N-methyl-N-

(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethylchlorosilane (TMCS) as a

catalyst.

Cap the vial tightly and vortex briefly.

Heat the mixture at 70°C for 30 minutes.

Cool the vial to room temperature before injection into the GC-MS.

Protocol 3: GC-MS Analysis
1. Gas Chromatography Conditions (Representative)

GC System: Agilent 7890B GC or equivalent

Column: Agilent J&W DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

Injector Temperature: 280°C

Injection Volume: 1 µL (splitless mode)

Oven Temperature Program:

Initial temperature: 150°C, hold for 1 minute

Ramp 1: 20°C/min to 240°C

Ramp 2: 5°C/min to 310°C, hold for 5 minutes

2. Mass Spectrometry Conditions (Representative)

MS System: Agilent 5977B MSD or equivalent

Ionization Mode: Electron Ionization (EI) at 70 eV
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Source Temperature: 230°C

Quadrupole Temperature: 150°C

Acquisition Mode: Full Scan (m/z 50-700) and/or Selected Ion Monitoring (SIM) for targeted

analysis.

Quantitative Data
The following table summarizes the expected quantitative data for the TMS-derivatized YK11
metabolites. Retention times are estimates and will vary depending on the specific GC

conditions and column used. The characteristic m/z ions are based on the fragmentation

patterns of similar trimethylsilylated steroid structures.

Metabolite Name Derivatized Form
Estimated
Retention Time
(min)

Characteristic m/z
Ions (TMS
Derivative)

5β-19-nor-pregnane-

3α,17β-diol-20-one
di-TMS ~15.5

448 (M+), 433, 358,

343, 268, 129, 73

5β-19-nor-pregnane-

3α,17β,20-triol
tri-TMS ~16.2

536 (M+), 521, 446,

431, 356, 129, 73

To cite this document: BenchChem. [Application Notes: Detection of YK11 Metabolites by
Gas Chromatography-Mass Spectrometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15541520#gas-chromatography-mass-spectrometry-
for-yk11-metabolite-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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